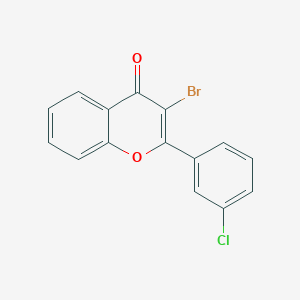
3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylboronic acid and 3-bromo-4H-chromen-4-one.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the arylboronic acid with the brominated chromenone.
Industrial Production Methods: While the laboratory-scale synthesis of 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, the choice of solvents and catalysts may be adjusted to meet environmental and economic considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the chromenone core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The chromenone core can participate in coupling reactions, such as Heck and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted chromenone derivative .
Applications De Recherche Scientifique
Biology and Medicine: The compound’s unique structure makes it a candidate for biological studies, including its potential as an inhibitor of specific enzymes or as a fluorescent probe for imaging applications .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its chromenone core .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one depends on its specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The bromine and chlorine substituents can enhance the compound’s binding affinity to the target enzyme, leading to more effective inhibition .
Comparaison Avec Des Composés Similaires
3-Bromo-4H-chromen-4-one: Lacks the 3-chlorophenyl substituent, which can affect its chemical properties and applications.
2-(3-Chlorophenyl)-4H-chromen-4-one:
Uniqueness: 3-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one is unique due to the presence of both bromine and chlorine substituents, which can enhance its reactivity and binding affinity in various applications .
Propriétés
Numéro CAS |
922518-74-9 |
|---|---|
Formule moléculaire |
C15H8BrClO2 |
Poids moléculaire |
335.58 g/mol |
Nom IUPAC |
3-bromo-2-(3-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8BrClO2/c16-13-14(18)11-6-1-2-7-12(11)19-15(13)9-4-3-5-10(17)8-9/h1-8H |
Clé InChI |
QTWQJDHOBPCPKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
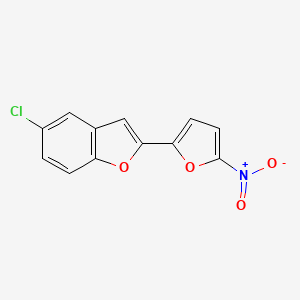
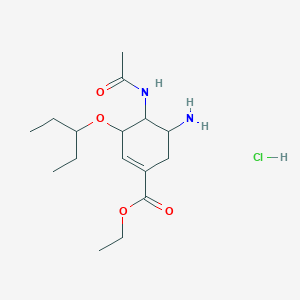

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
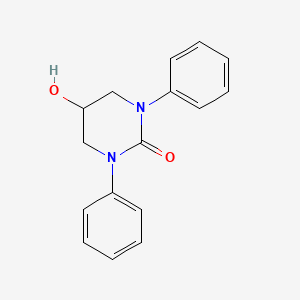
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
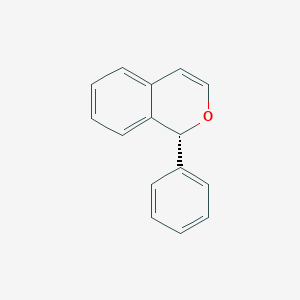

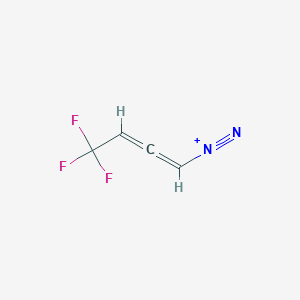
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
